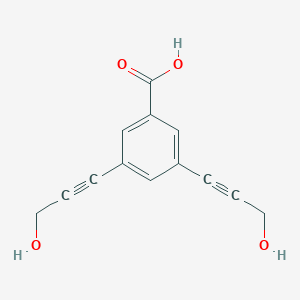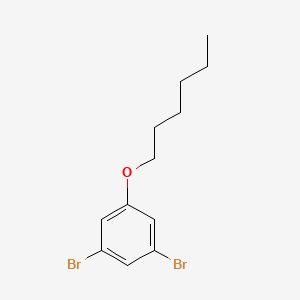
Lithium;methyl-phenyl-trimethylsilyloxysilanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;methyl-phenyl-trimethylsilyloxysilanide is an organolithium compound with the molecular formula C10H17LiOSi2. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium;methyl-phenyl-trimethylsilyloxysilanide typically involves the reaction of methyl-phenyl-trimethylsilyloxysilane with lithium metal. The reaction is carried out in an inert atmosphere, often using solvents like pentane or hexane to facilitate the reaction. The general reaction can be represented as follows:
C6H5Si(CH3)3OSi(CH3)3+Li→C6H5Si(CH3)3OSi(CH3)3Li
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;methyl-phenyl-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, this compound acts as a strong nucleophile, participating in addition reactions with electrophiles.
Deprotonation: It can deprotonate weak acids, forming new organolithium compounds.
Substitution Reactions: It can replace halides in organic compounds, forming new carbon-lithium bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic addition reactions, the product will be an organosilicon compound with a new carbon-lithium bond.
Applications De Recherche Scientifique
Lithium;methyl-phenyl-trimethylsilyloxysilanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Polymer Chemistry: It is used in the production of silicon-based polymers and elastomers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of lithium;methyl-phenyl-trimethylsilyloxysilanide involves its ability to act as a strong nucleophile. The lithium atom in the compound is highly reactive, allowing it to readily form new bonds with electrophiles. This reactivity is due to the polar nature of the carbon-lithium bond, which has a significant ionic character.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound used as a strong base in organic synthesis.
Lithium triisopropylboronate: Used in the preparation of boronic acids and esters.
Methyllithium: A simpler organolithium compound used in various organic reactions.
Uniqueness
Lithium;methyl-phenyl-trimethylsilyloxysilanide is unique due to its specific structure, which includes both methyl and phenyl groups bonded to silicon. This structure imparts unique reactivity and stability, making it suitable for specialized applications in organic synthesis and material science.
Propriétés
Numéro CAS |
823207-24-5 |
|---|---|
Formule moléculaire |
C10H17LiOSi2 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
lithium;methyl-phenyl-trimethylsilyloxysilanide |
InChI |
InChI=1S/C10H17OSi2.Li/c1-12(11-13(2,3)4)10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1 |
Clé InChI |
WGBDGZWUUJKUFO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si-](C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)



![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)

![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)


![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)

